molecular formula C13H10FN3S B1437993 6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-04-5

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1437993
CAS No.: 941867-04-5
M. Wt: 259.3 g/mol
InChI Key: CBCQPFLDIDWAEL-UHFFFAOYSA-N
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Description

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound of significant interest in medicinal and agricultural chemistry research due to its benzothiazole core, a privileged scaffold known for diverse biological activities . This derivative, with a molecular weight of 259.30 g/mol and a typical purity of 95%, is a fluorine-containing small molecule that researchers can utilize to explore the structure-activity relationships of heterocyclic compounds . The benzothiazole nucleus is extensively documented for its wide spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities . The incorporation of a fluorine atom, as seen in this molecule, is a common strategy in lead optimization, as it can enhance lipophilicity, influence metabolic stability, and improve overall bioavailability, thereby increasing the compound's potential as a research tool for investigating new biological pathways . Furthermore, the structural motif of an amine-linked pyridinylmethyl group is a feature present in various investigated bioactive molecules, suggesting its potential for targeted interaction with enzymatic sites . Application Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCQPFLDIDWAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the 6-fluoro-substituted benzothiazole core.
  • Introduction of the amino group at position 2.
  • Subsequent N-substitution with the pyridin-2-ylmethyl group.

The synthetic routes rely on well-established benzothiazole chemistry, including cyclization of substituted anilines and thiocyanates, halogenation, and nucleophilic substitution reactions.

Detailed Synthetic Routes

Synthesis of 6-fluoro-2-aminobenzothiazole Intermediate

One common approach to obtain the 6-fluoro-2-aminobenzothiazole intermediate involves the reaction of 4-fluoro-2-aminothiophenol with appropriate reagents:

  • Step 1: Bromination of substituted aniline in acetic acid at low temperature (0–10 °C) with controlled addition of bromine to avoid temperature rise beyond 0 °C, followed by stirring and precipitation to isolate 2-amino-6-fluoro-7-chlorobenzothiazole (yield ~75%).

  • Step 2: Reaction of substituted aniline with potassium thiocyanate (KSCN) and bromine in acetic acid at low temperature to form 2-amino-6-thiocyanatobenzothiazole, which upon further treatment with ammonium thiocyanate under reflux affords the desired 2-aminobenzothiazole core.

This intermediate can be purified by recrystallization from ethanol or benzene-ethanol mixtures.

N-Substitution with Pyridin-2-ylmethyl Group

The amino group at position 2 of the benzothiazole ring is then alkylated with a pyridin-2-ylmethyl halide (e.g., pyridin-2-ylmethyl chloride or bromide) under basic conditions, such as:

  • Reaction in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Use of a base such as potassium carbonate (K2CO3) to facilitate nucleophilic substitution.
  • Stirring at ambient or slightly elevated temperatures to complete the substitution.

This step yields this compound as the final product.

Comparative Data Table of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Notes
Bromination of substituted aniline Br2 in acetic acid, 0–10 °C, stirring ~75 Controlled temp to avoid side reactions
Thiocyanation KSCN, Br2 in acetic acid, 0–10 °C Moderate Intermediate for benzothiazole ring closure
Reflux with ammonium thiocyanate Reflux in acidic medium Moderate Formation of 2-aminobenzothiazole
N-Alkylation with pyridin-2-ylmethyl halide Pyridin-2-ylmethyl chloride, K2CO3, DMF, RT High Final step yielding target compound

Research Findings and Notes

  • The fluorine substituent at position 6 of the benzothiazole ring enhances biological activity, as fluorinated benzothiazole derivatives show improved antiviral and antibacterial properties.

  • The purity and yield of the final compound depend heavily on the control of reaction temperature during bromination and thiocyanation steps to prevent side reactions and degradation.

  • N-alkylation with pyridin-2-ylmethyl halides is typically efficient under mild basic conditions, and purification can be achieved by recrystallization or chromatographic methods.

  • Recent literature emphasizes the importance of green chemistry approaches such as solvent-free grinding methods for benzothiazole synthesis, though their adaptation to fluorinated derivatives requires further study.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyridin-2-ylmethyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Pyridin-2-ylmethyl chloride, potassium carbonate, dimethylformamide, and dichloromethane.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems and as a tool for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzothiazol-2-amine Derivatives

Compound Name Substituent at Position 6 N-Substituent Molecular Weight (g/mol) Key Properties/Applications
6-Fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Fluoro (F) Pyridin-2-ylmethyl 281.35 Potential anticancer/antimicrobial agent
6-Ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Ethyl (C₂H₅) Pyridin-2-ylmethyl 269.37 Structural analog with enhanced lipophilicity
6-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine Chloro (Cl), Methyl (CH₃) Pyridin-4-ylmethyl 289.78 Increased steric bulk; potential kinase inhibition
6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine Fluoro (F) 3-(Imidazol-1-yl)propyl 276.33 Enhanced hydrogen bonding capacity
6-Nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Nitro (NO₂) Pyridin-2-ylmethyl 286.31 Electron-withdrawing effects; antimicrobial activity

Key Observations :

  • Fluoro vs. Chloro/Nitro : Fluorine’s electronegativity improves metabolic stability compared to chloro or nitro groups, which may confer stronger electron-withdrawing effects .
  • Pyridinylmethyl vs.

Anticancer Activity

  • 6-Chloro-N-[3,4-disubstituted-thiazol-2-ylidene] derivatives demonstrated targeted activity against colon cancer cell lines (HCT-116, HCT15, HT29) via apoptosis induction .

Antimicrobial and Anthelmintic Activity

  • N-[(Z)-Phenylmethylidene]-1,3-benzothiazol-2-amine Schiff bases (fluoro/nitro-substituted) exhibited significant activity against E. coli, S. aureus, and parasitic worms, attributed to the electron-deficient benzothiazole core disrupting microbial membranes .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility (Predicted) LogP Stability
This compound 281.35 Moderate (polar groups) 2.1–2.5 Stable under ambient conditions
6-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine 281.35 High (morpholine enhances solubility) 1.8–2.0 Hygroscopic
6-Ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine 269.37 Low (ethyl increases hydrophobicity) 3.0–3.5 Stable

Key Insights :

  • Pyridinylmethyl vs. Morpholinylethyl : The morpholine group in 6-fluoro-N-(2-morpholin-4-ylethyl) derivative improves aqueous solubility due to its polar nature .
  • Ethyl Substitution : The ethyl group in 6-ethyl analogs increases LogP, favoring membrane permeability but reducing solubility .

Biological Activity

6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound belonging to the class of benzothiazoles. It is characterized by a fluorine atom at the 6-position and a pyridin-2-ylmethyl group attached to the benzothiazole ring. This unique structure enhances its biological activity, particularly in the field of medicinal chemistry.

  • Molecular Formula : C12H10FN3S
  • Molecular Weight : Approximately 259.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating their activity. This compound has been shown to induce apoptosis in cancer cells through mechanisms involving:

  • Cell Cycle Arrest : Interruption of the cell cycle, leading to inhibited proliferation.
  • Apoptosis Modulation : Interaction with apoptosis-related proteins such as p53, Bcl-2, and Bax, which are crucial in regulating cell death pathways.

Anti-Cancer Properties

Research indicates that derivatives of this compound exhibit significant anti-cancer activity against various cell lines. Notably:

  • Induction of Apoptosis : The compound has been reported to activate p53, suggesting its potential in colon cancer treatment.
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines through dose-dependent mechanisms .

Comparison with Other Compounds

To understand its efficacy further, a comparison with structurally similar compounds was conducted:

Compound NameStructureUnique Features
6-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amineStructureDifferent pyridine substitution pattern may influence biological activity
N-(pyrimidin-2-yl)benzothiazol-2-aminesStructurePotentially different mechanisms of action due to pyrimidine ring
Isoxazole derivativesStructureEnhanced anti-cancer properties through different pathways

This table illustrates how variations in substitution patterns can lead to distinct biological activities and therapeutic potentials.

Case Studies

Several studies have highlighted the effectiveness of this compound in cancer therapy:

  • Study on Colon Cancer : A study indicated that this compound could significantly inhibit growth in colon cancer cell lines by promoting apoptosis and affecting cell cycle dynamics.
  • Comparative Analysis : Another research effort compared the cytotoxic effects of this compound with established chemotherapeutics like doxorubicin, revealing similar or enhanced efficacy against specific cancer types .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Fluorination : Introduction of the fluorine atom using electrophilic fluorination methods.
  • Pyridinylmethyl Group Attachment : Nucleophilic substitution reaction with pyridinylmethyl chloride.

These synthetic routes allow for the creation of various derivatives that may exhibit enhanced biological activities .

Q & A

Q. Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–10°C (step 1); 80–100°C (step 3)Minimizes side reactions in step 1; enhances coupling efficiency in step 3
SolventGlacial acetic acid (step 1); DMSO (step 3)Stabilizes intermediates; improves solubility of reactants
Reaction Time16–24 hours (step 1); 4–6 hours (step 3)Ensures complete cyclization and substitution

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:
Discrepancies may arise from variations in assay conditions, compound purity, or target specificity. Strategies include:

  • Purity Validation : Use HPLC (≥98% purity threshold) and LC-MS to confirm structural integrity and exclude impurities .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell line viability) to isolate confounding factors .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

Example : If a study reports conflicting antimicrobial activity, validate via:

Re-synthesis using the same protocol .

Dose-response assays across multiple microbial strains .

Structural analysis (¹H NMR, IR) to confirm the absence of decomposition products .

Basic: Which spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H NMR : Key signals include:
    • δ 8.5–8.7 ppm (pyridine H-6 proton) .
    • δ 6.8–7.5 ppm (benzothiazole aromatic protons) .
    • δ 4.8–5.2 ppm (N-CH₂-pyridine methylene group) .
  • ¹³C NMR : Peaks at δ 160–165 ppm (C-F) and δ 155–160 ppm (C=N of benzothiazole) .
  • IR : Stretching at 3300–3400 cm⁻¹ (N-H amine) and 1240–1280 cm⁻¹ (C-F) .

Q. Case Study :

  • Modification : Adding a sulfonate group at position 4 of benzothiazole increased aqueous solubility by 3-fold while maintaining >90% inhibition of TNF-α in vitro .
  • Validation : Pharmacokinetic studies in rodent models showed a 2.5-fold increase in bioavailability .

Basic: What purification methods are effective for isolating this compound, and how do solvents influence crystallization?

Answer:

  • Recrystallization : Use ethanol or ethyl acetate for high-purity crystals (>95% recovery) .
  • Column Chromatography : Employ silica gel with a gradient of hexane:ethyl acetate (7:3 to 1:1) to separate byproducts .

Q. Solvent Effects :

SolventPolarityCrystal QualityYield (%)
EthanolHighNeedle-shaped85–90
Ethyl AcetateMediumPlate-like70–75
HexaneLowAmorphous<50

Advanced: How do molecular docking studies predict target interactions, and what experimental validation is required?

Answer:

  • Docking Workflow :
    • Target Selection : Identify proteins (e.g., kinases, GPCRs) with homology to known benzothiazole targets .
    • Ligand Preparation : Optimize the compound’s 3D structure using software like Schrödinger Maestro .
    • Pose Scoring : Rank binding poses using Glide XP or AutoDock scoring functions .

Q. Validation Experiments :

  • In Vitro Assays : Measure IC₅₀ against purified enzymes (e.g., EGFR kinase) .
  • Cellular Uptake : Use fluorescence tagging (e.g., BODIPY) to confirm intracellular localization .

Example : Docking predicted strong hydrogen bonding between the fluorine atom and EGFR’s Thr766 residue. Experimental validation showed IC₅₀ = 1.2 µM, aligning with computational data .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

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